6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with 3,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce the chromenone ring.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or desulfonylated compounds.
Scientific Research Applications
6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2H-chromen-2-one: A precursor in the synthesis of the target compound, known for its own biological activities.
3,5-dimethylbenzenesulfonyl chloride: Another precursor, used in various sulfonylation reactions.
Other Chromenones: Compounds like 4-hydroxy-2H-chromen-2-one and 7-methoxy-2H-chromen-2-one, which share the chromenone core structure.
Uniqueness
6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of both the chloro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other chromenone derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-3-(3,5-dimethylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-10-5-11(2)7-14(6-10)23(20,21)16-9-12-8-13(18)3-4-15(12)22-17(16)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKLOPADPBGMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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